molecular formula C7H11ClN2 B051442 o-Tolylhydrazine hydrochloride CAS No. 635-26-7

o-Tolylhydrazine hydrochloride

Cat. No.: B051442
CAS No.: 635-26-7
M. Wt: 158.63 g/mol
InChI Key: KJGFNDCSTWGUDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

o-Tolylhydrazine hydrochloride can be synthesized through the reaction of o-toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

o-Tolylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, amines, and substituted hydrazines .

Mechanism of Action

The mechanism of action of o-Tolylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • m-Tolylhydrazine hydrochloride
  • p-Tolylhydrazine hydrochloride
  • 2-Ethylphenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 2-Fluorophenylhydrazine hydrochloride

Uniqueness

o-Tolylhydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain organic compounds and in various industrial applications .

Biological Activity

Introduction

o-Tolylhydrazine hydrochloride (C8H10ClN3), a derivative of tolylhydrazine, has garnered attention for its diverse biological activities. This compound is primarily recognized for its roles in medicinal chemistry, particularly in the development of anticancer agents and as a potential therapeutic for various diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C8H10ClN3
  • Molecular Weight : 185.64 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and organic solvents

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, research indicates that certain derivatives exhibit potent activity against hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values in the low micromolar range .

Table 1: Cytotoxic Activity of o-Tolylhydrazine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
o-TolylhydrazineSMMC-77210.91Induction of apoptosis via ROS elevation
o-TolylhydrazineHepG20.56Inhibition of Topoisomerase IIα

Antibacterial and Antifungal Activity

This compound and its derivatives have also been evaluated for their antibacterial and antifungal properties. Studies show that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains such as Fusarium oxysporum.

Table 2: Antimicrobial Activity of o-Tolylhydrazine Derivatives

CompoundMicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
o-TolylhydrazineE. coliAntibacterial50 μg/ml
o-TolylhydrazineS. aureusAntibacterial30 μg/ml
o-TolylhydrazineFusarium oxysporumAntifungal40 μg/ml

Case Study 1: Anticancer Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of indole derivatives from this compound and evaluated their anticancer properties. The most potent compound exhibited an IC50 value of 0.56 μM against HepG2 cells, with mechanistic studies indicating that the compound induces apoptosis through reactive oxygen species (ROS) generation .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of o-tolylhydrazine derivatives against various bacterial and fungal strains. The study found that these compounds displayed significant inhibitory effects on both E. coli and S. aureus, suggesting their potential use as broad-spectrum antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of new derivatives from this compound has been extensively studied to enhance its biological activity. Modifications at specific positions on the hydrazine structure have been shown to improve anticancer and antimicrobial properties.

Table 3: Structure-Activity Relationship Insights

ModificationObserved Effect
Substitution on N-positionIncreased cytotoxicity against cancer cells
Halogenation at ortho positionEnhanced antibacterial activity

Properties

CAS No.

635-26-7

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

hydron;(2-methylphenyl)hydrazine;chloride

InChI

InChI=1S/C7H10N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5,9H,8H2,1H3;1H

InChI Key

KJGFNDCSTWGUDT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NN.Cl

Canonical SMILES

[H+].CC1=CC=CC=C1NN.[Cl-]

Key on ui other cas no.

635-26-7

Pictograms

Irritant

Synonyms

(2-Methylphenyl)hydrazine Monohydrochloride; _x000B_o-Tolyl-Hydrazine Monohydrochloride;  2-Methylbenzenehydrazine Hydrochloride_x000B_2-Methylphenylhydrazine Hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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